Cas no 77801-22-0 (3-Fluoro-2-methoxybenzonitrile)

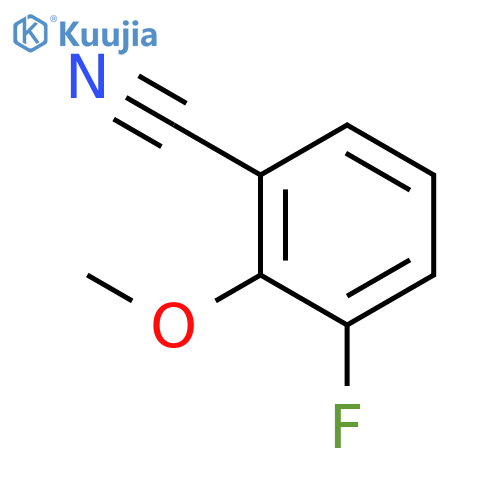

77801-22-0 structure

商品名:3-Fluoro-2-methoxybenzonitrile

3-Fluoro-2-methoxybenzonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-2-methoxybenzonitrile

- Benzonitrile,3-fluoro-2-methoxy-

- 3-Fluoro-o-anisonitrile

- NCR CF BO1

- 77801-22-0

- AKOS005258285

- 2-Methoxy-3-fluorobenzonitrile

- XSWPZUMXEKDICZ-UHFFFAOYSA-N

- FT-0722462

- AS-54477

- DTXSID00609633

- A839201

- s10447

- SCHEMBL679158

- AM61669

- MFCD06637312

- CS-0098779

- 3-fluoro-2-methoxy-benzonitrile

- Benzonitrile, 3-fluoro-2-methoxy-

- BBL103308

- DB-016005

- STL557118

-

- MDL: MFCD06637312

- インチ: InChI=1S/C8H6FNO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,1H3

- InChIKey: XSWPZUMXEKDICZ-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=CC=C1F)C#N

計算された属性

- せいみつぶんしりょう: 151.04338

- どういたいしつりょう: 151.043

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33A^2

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 1.18

- ふってん: 252 ºC

- フラッシュポイント: 107 ºC

- 屈折率: 1.505

- PSA: 33.02

3-Fluoro-2-methoxybenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169419-250mg |

3-Fluoro-2-methoxybenzonitrile |

77801-22-0 | 97% | 250mg |

¥230.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169419-1g |

3-Fluoro-2-methoxybenzonitrile |

77801-22-0 | 97% | 1g |

¥590.00 | 2024-07-28 | |

| abcr | AB263919-5g |

3-Fluoro-2-methoxybenzonitrile, 97%; . |

77801-22-0 | 97% | 5g |

€173.20 | 2025-03-19 | |

| Apollo Scientific | PC302549-1g |

3-Fluoro-2-methoxybenzonitrile |

77801-22-0 | 98% | 1g |

£24.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169419-5g |

3-Fluoro-2-methoxybenzonitrile |

77801-22-0 | 97% | 5g |

¥1827.00 | 2024-07-28 | |

| Chemenu | CM157548-10g |

3-Fluoro-2-methoxybenzonitrile |

77801-22-0 | 95% | 10g |

$388 | 2022-12-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169419-10g |

3-Fluoro-2-methoxybenzonitrile |

77801-22-0 | 97% | 10g |

¥3374.00 | 2024-07-28 | |

| Fluorochem | 046357-5g |

3-Fluoro-2-methoxybenzonitrile |

77801-22-0 | 95% | 5g |

£80.00 | 2022-03-01 | |

| 1PlusChem | 1P005FJ4-1g |

3-Fluoro-2-methoxybenzonitrile |

77801-22-0 | 95% | 1g |

$29.00 | 2025-02-21 | |

| 1PlusChem | 1P005FJ4-25g |

3-Fluoro-2-methoxybenzonitrile |

77801-22-0 | 97% | 25g |

$419.00 | 2025-02-21 |

3-Fluoro-2-methoxybenzonitrile 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

77801-22-0 (3-Fluoro-2-methoxybenzonitrile) 関連製品

- 886496-72-6(3,4-Difluoro-2-methoxybenzonitrile)

- 189628-38-4(5-Fluoro-2-methoxybenzonitrile)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:77801-22-0)3-Fluoro-2-methoxybenzonitrile

清らかである:99%

はかる:5g

価格 ($):194.0